2-(4-Tert-Butyl-Benzenesulfonyl)-N-Hydroxy-Acetamidine
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Overview
Description
2-(4-Tert-Butyl-Benzenesulfonyl)-N-Hydroxy-Acetamidine is a chemical compound characterized by its unique structure, which includes a tert-butyl group attached to a benzenesulfonyl moiety and an N-hydroxy-acetamidine functional group. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: The tert-butyl group can be reduced under specific conditions.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromyl chloride.
Reduction reactions might involve hydrogen gas and a palladium catalyst.
Substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride.
Major Products Formed:
Oxidation can yield 4-tert-Butylbenzenesulfonyl chloride or 4-tert-Butylbenzenesulfonic acid.
Reduction can produce tert-butylbenzene.
Substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its sulfonyl group makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 2-(4-Tert-Butyl-Benzenesulfonyl)-N-Hydroxy-Acetamidine can be employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials that require specific chemical properties.
Mechanism of Action
The mechanism by which 2-(4-Tert-Butyl-Benzenesulfonyl)-N-Hydroxy-Acetamidine exerts its effects involves its interaction with molecular targets. The sulfonyl group can bind to enzymes or receptors, modulating their activity. The hydroxylamine group can participate in redox reactions, influencing cellular processes.
Molecular Targets and Pathways:
Enzymes involved in metabolic pathways.
Receptors on cell membranes.
Redox-sensitive pathways in cells.
Comparison with Similar Compounds
4-tert-Butylbenzenesulfonyl chloride
N-Hydroxy-acetamidine derivatives
Other sulfonyl-containing compounds
This comprehensive overview highlights the significance of 2-(4-Tert-Butyl-Benzenesulfonyl)-N-Hydroxy-Acetamidine in various fields, from scientific research to industrial applications. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
2-(4-tert-butylphenyl)sulfonyl-N'-hydroxyethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-12(2,3)9-4-6-10(7-5-9)18(16,17)8-11(13)14-15/h4-7,15H,8H2,1-3H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCNZDGBLRFBKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884504-70-5 |
Source
|
Record name | 2-[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]-N-hydroxyethanimidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884504-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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